molecular formula C38H27N3O10 B11559233 bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate

bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B11559233
M. Wt: 685.6 g/mol
InChI Key: ACCBMWKJEWZTAX-UHFFFAOYSA-N
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Description

1,4-BIS({4-[(E)-{[4-(METHOXYCARBONYL)PHENYL]IMINO}METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS({4-[(E)-{[4-(METHOXYCARBONYL)PHENYL]IMINO}METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-(methoxycarbonyl)benzaldehyde with 4-aminobenzaldehyde under acidic conditions to form the imine intermediate. This intermediate is then reacted with 2-nitrobenzene-1,4-dicarboxylic acid in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS({4-[(E)-{[4-(METHOXYCARBONYL)PHENYL]IMINO}METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The methoxycarbonyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxycarbonyl group can lead to various substituted derivatives.

Scientific Research Applications

1,4-BIS({4-[(E)-{[4-(METHOXYCARBONYL)PHENYL]IMINO}METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,4-BIS({4-[(E)-{[4-(METHOXYCARBONYL)PHENYL]IMINO}METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imine groups can also participate in covalent bonding with nucleophilic sites in biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-BIS({4-[(E)-{[4-(METHOXYCARBONYL)PHENYL]IMINO}METHYL]PHENYL}) 2-AMINOBENZENE-1,4-DICARBOXYLATE: Similar structure but with an amino group instead of a nitro group.

    1,4-BIS({4-[(E)-{[4-(METHOXYCARBONYL)PHENYL]IMINO}METHYL]PHENYL}) 2-HYDROXYBENZENE-1,4-DICARBOXYLATE: Contains a hydroxy group instead of a nitro group.

Uniqueness

1,4-BIS({4-[(E)-{[4-(METHOXYCARBONYL)PHENYL]IMINO}METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is unique due to the presence of both nitro and imine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C38H27N3O10

Molecular Weight

685.6 g/mol

IUPAC Name

bis[4-[(4-methoxycarbonylphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C38H27N3O10/c1-48-35(42)26-7-12-29(13-8-26)39-22-24-3-16-31(17-4-24)50-37(44)28-11-20-33(34(21-28)41(46)47)38(45)51-32-18-5-25(6-19-32)23-40-30-14-9-27(10-15-30)36(43)49-2/h3-23H,1-2H3

InChI Key

ACCBMWKJEWZTAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=C(C=C5)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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